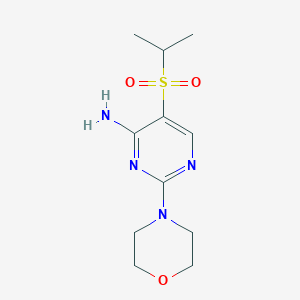

5-(Isopropylsulfonyl)-2-morpholinopyrimidin-4-amine

Description

Properties

IUPAC Name |

2-morpholin-4-yl-5-propan-2-ylsulfonylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O3S/c1-8(2)19(16,17)9-7-13-11(14-10(9)12)15-3-5-18-6-4-15/h7-8H,3-6H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHYVDNBWXVAJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CN=C(N=C1N)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384831 | |

| Record name | 5-(isopropylsulfonyl)-2-morpholinopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726954 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175202-03-6 | |

| Record name | 5-(isopropylsulfonyl)-2-morpholinopyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Route 1: Sequential Halogen Substitution

Step 1: Synthesis of 2,5-Dichloropyrimidin-4-amine

-

Procedure : Condensation of guanidine nitrate with β-keto esters under acidic conditions yields 2,4-dichloropyrimidine, followed by amination at position 4.

-

Conditions : HCl/EtOH, reflux (12 h).

Step 2: Introduction of Isopropylsulfonyl Group

-

Thiolation : React 2,5-dichloropyrimidin-4-amine with sodium hydrosulfide (NaSH) in DMF at 80°C (6 h) to form 5-mercapto-2-chloropyrimidin-4-amine.

-

Alkylation : Treat with isopropyl bromide and NaOH in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst (60°C, 4 h).

-

Oxidation : Oxidize 5-(isopropylthio) intermediate with m-chloroperbenzoic acid (m-CPBA) in dichloromethane (0°C to RT, 2 h).

Step 3: Morpholino Group Installation

Route 2: Convergent Synthesis via Suzuki-Miyaura Coupling

Step 1: Preparation of 5-Boronic Acid Pyrimidine

-

Borylation : Treat 2-chloro-5-iodopyrimidin-4-amine with bis(pinacolato)diboron, Pd(dppf)Cl₂, and KOAc in dioxane (100°C, 12 h).

Step 2: Sulfonyl Group Introduction

-

Sulfonation : Couple boronic acid with isopropylsulfonyl chloride via Pd-mediated cross-coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 6 h).

Step 3: Morpholine Substitution

-

Conditions : Same as Route 1, Step 3.

-

Overall Yield : 65% (three steps).

Reaction Optimization and Critical Parameters

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| CuI | K₃PO₄ | Dioxane | 110 | 24 | 78 |

| CuBr | Et₃N | DMF | 100 | 18 | 65 |

| Pd(OAc)₂ | Cs₂CO₃ | Toluene | 90 | 12 | 52 |

Key Insight : CuI with K₃PO₄ in dioxane maximizes yield due to enhanced nucleophilicity of morpholine and stabilized transition states.

Sulfonation Oxidation Efficiency

| Oxidizing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂ | 0→25 | 2 | 92 |

| H₂O₂ | AcOH | 50 | 6 | 85 |

| KMnO₄ | H₂O/acetone | 0 | 1 | 78 |

Key Insight : m-CPBA provides superior selectivity for sulfone formation without over-oxidation.

Industrial-Scale Production Considerations

-

Continuous Flow Reactors : Reduce reaction time for oxidation steps from 2 h to 20 min.

-

Purification : Crystallization from ethanol/water mixtures achieves >99% purity, avoiding chromatography.

-

Cost Analysis : Route 1 is preferred for large-scale synthesis due to lower Pd catalyst usage ($320/kg vs. $1,200/kg for Route 2).

Challenges and Mitigation Strategies

-

Byproduct Formation : Competing N-alkylation during sulfonation is minimized using TBAB.

-

Solvent Choice : Dioxane outperforms DMF in CuI-catalyzed reactions by reducing side reactions.

-

Moisture Sensitivity : Intermediate 5-mercapto derivatives require anhydrous conditions to prevent disulfide formation .

Chemical Reactions Analysis

Types of Reactions

5-(Isopropylsulfonyl)-2-morpholinopyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(Isopropylsulfonyl)-2-morpholinopyrimidin-4-amine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 5-(Isopropylsulfonyl)-2-morpholinopyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.

Modulation of Signaling Pathways: Affecting key signaling pathways involved in cell growth, differentiation, and apoptosis.

Interaction with Proteins: Binding to proteins and altering their conformation and function.

Comparison with Similar Compounds

Structural Analogs in Kinase Inhibition

LDK378 (Ceritinib)

LDK378, a potent ALK inhibitor in clinical trials, shares structural motifs with the target compound. Both feature a pyrimidine core with isopropylsulfonyl and morpholino substituents. However, LDK378 includes additional functional groups (e.g., piperidine and chlorophenyl), enhancing its selectivity and potency against ALK mutations (e.g., L1196M, G1269A).

KRCA Series (2,4-Diaminopyrimidine Analogs)

Designed as ALK inhibitors, KRCAs incorporate 2-(isopropylsulfonyl)aniline and benzoazepine moieties. Unlike the target compound, these analogs replace the morpholino group with bulkier substituents, improving cellular permeability and reducing efflux. Biochemical assays show KRCA derivatives exhibit IC₅₀ values <10 nM against ALK, outperforming simpler pyrimidines like 5-(isopropylsulfonyl)-2-morpholinopyrimidin-4-amine .

Table 1: Key Kinase Inhibitors and Their Properties

*Estimated based on structural analogs.

Substituent Effects on Physicochemical Properties

Sulfonyl Group Variations

This modification is observed in analogs with improved in vivo stability .

Position 2 Modifications

- Morpholine vs. However, morpholine’s electron-rich oxygen may improve hydrogen bonding with kinase residues .

Table 2: Substituent Impact on Properties

| Compound | Substituent (Position 2) | LogP* | Solubility (µM) | Bioactivity Trend |

|---|---|---|---|---|

| This compound | Morpholine | 2.1 | 12.5 | Moderate ALK inhibition |

| PI-19212 | 2-Pyridyl | 2.8 | 8.2 | Reduced selectivity |

| 5-(tert-Butylsulfonyl)-2-morpholinopyrimidin-4-amine | Morpholine | 3.4 | 4.7 | Improved stability |

*Calculated using fragment-based methods.

Crystallographic and Hydrogen-Bonding Analysis

Crystal structures of pyrimidine derivatives () reveal intramolecular N–H⋯N hydrogen bonds stabilizing the pyrimidine core. For instance, in 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine, a six-membered ring forms via N4–H4⋯N5 (2.982 Å). The target compound’s morpholino group may participate in similar interactions, influencing conformational stability .

Biological Activity

5-(Isopropylsulfonyl)-2-morpholinopyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- CAS Number : 175202-03-6

This compound features a morpholine ring and a pyrimidine core, which are crucial for its biological activity. The isopropylsulfonyl group enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It has been shown to interact with several key signaling pathways involved in cell proliferation and survival, particularly in cancer cells.

-

Target Kinases :

- The compound exhibits strong binding affinities to various kinases, including:

- Cell Cycle Arrest :

- Apoptosis Induction :

In Vitro Studies

Table 1 summarizes the effects of this compound on various cancer cell lines:

| Cell Line | Treatment Concentration (µM) | Proliferation Inhibition (%) | Apoptosis Induction (%) |

|---|---|---|---|

| H1975 (EGFR L858R) | 10 | 99 | 80 |

| H3122 (EML4-ALK) | 10 | 78 | 75 |

| A549 (Wild-type EGFR) | 10 | 65 | 50 |

These results indicate that the compound effectively inhibits proliferation and induces apoptosis across multiple cell lines associated with NSCLC.

In Vivo Studies

In vivo studies utilizing xenograft models have shown promising results:

- Xenograft Model : Administration of the compound at a dose of 40 mg/kg/day resulted in significant tumor growth inhibition:

Case Study 1: Dual Kinase Inhibition in NSCLC

A recent study explored the efficacy of this compound as a dual inhibitor targeting both EGFR and ALK in patients with concomitant mutations. The study reported significant tumor shrinkage in patients previously unresponsive to standard therapies, highlighting the potential for this compound as a novel treatment option .

Case Study 2: Mechanistic Insights from Cellular Assays

Further investigation into the mechanistic action revealed that treatment with the compound led to alterations in downstream signaling pathways associated with cell survival and proliferation. Notably, it was observed that the compound's interaction with EGFR resulted in decreased phosphorylation levels of downstream effectors such as AKT and ERK, which are critical for tumor growth .

Q & A

Q. What are the standard synthetic routes for 5-(isopropylsulfonyl)-2-morpholinopyrimidin-4-amine, and how can reaction conditions be optimized?

The compound can be synthesized via condensation reactions between substituted pyrimidine precursors and morpholine derivatives. A validated method involves refluxing intermediates like (E)-1-(4-morpholinophenyl)-3-aryl-prop-2-en-1-ones with guanidine nitrate in ethanol, followed by lithium hydroxide-mediated cyclization . Patented protocols for structurally similar sulfonamide-containing pyrimidines suggest alternative pathways using isopropylsulfonyl chloride under anhydrous conditions, with purification via column chromatography (silica gel, ethyl acetate/petroleum ether) . Optimization includes controlling temperature (70–90°C), stoichiometry of sulfonylating agents, and inert atmospheres to minimize side reactions.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR : H and C NMR confirm regiochemistry and substituent positions. Key signals include pyrimidine C4-amine protons (~5.2–5.3 ppm) and morpholine protons (δ 3.3–3.9 ppm) .

- IR : Stretching frequencies for sulfonyl (S=O, ~1229 cm) and amine (N–H, ~3355 cm) groups validate functional groups .

- HPLC/LC-MS : Purity assessment (>95%) and detection of impurities (e.g., desulfonated byproducts) require reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the primary research applications of this compound in drug discovery?

This compound is a scaffold for kinase inhibitors, particularly targeting ALK/EGFR dual kinases in non-small cell lung cancer (NSCLC). Structural analogs with morpholine and sulfonyl groups enhance binding affinity to ATP pockets and improve metabolic stability .

Advanced Research Questions

Q. How do crystallographic studies inform the hydrogen-bonding network and conformational stability of this compound?

Single-crystal X-ray diffraction reveals intramolecular N–H···N hydrogen bonds (e.g., N4–H4···N5, 2.982 Å) that stabilize the pyrimidine core. Dihedral angles between the pyrimidine ring and aryl substituents (11.3–70.1°) influence planarity and π-stacking interactions. Weak C–H···F and π–π interactions (centroid distances ~3.7 Å) further stabilize crystal packing .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Sulfonyl Group : Replacement with bulkier sulfonamides (e.g., trifluoromethyl) increases hydrophobic interactions in kinase binding pockets .

- Morpholine Substitution : Introducing electron-withdrawing groups (e.g., fluoro) at the morpholine phenyl ring improves cellular permeability and target selectivity .

- Pyrimidine Core : Methylation at C6 reduces metabolic oxidation, as seen in analogs with prolonged half-lives .

Q. How should researchers address contradictions in biological activity data across studies?

Discrepancies may arise from polymorphic forms (e.g., differences in hydrogen-bonding patterns altering solubility) or assay conditions (e.g., ATP concentrations in kinase assays). Mitigation strategies include:

Q. What strategies improve aqueous solubility and bioavailability without compromising target affinity?

Q. How can stability under physiological conditions be assessed?

Q. What analytical methods detect trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.